

Bis-PEG2-acid: A Technical Guide to Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-PEG2-acid*

Cat. No.: *B1667458*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, also known by its systematic name 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid, is a homobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics.^{[1][2][3]} Its structure features a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal carboxylic acid groups.^{[4][5]} This symmetrical design allows for the covalent linkage of molecules containing primary amine groups, facilitating the creation of well-defined bioconjugates. The polyethylene glycol (PEG) component enhances the solubility and can reduce the immunogenicity of the resulting conjugate, making it a valuable tool in the development of therapeutics and diagnostics.^{[6][7]} This guide provides a comprehensive overview of the structure, properties, and common applications of **Bis-PEG2-acid**, including a detailed experimental protocol for a typical conjugation reaction.

Chemical Structure and Properties

Bis-PEG2-acid is a well-characterized molecule with the chemical formula C₈H₁₄O₆ and a molecular weight of approximately 206.19 g/mol.^{[2][4]} The presence of the flexible diethylene glycol spacer and the terminal carboxyl groups dictates its chemical reactivity and physical properties.^[4]

Synonyms:

- 3,6-dioxaoctanedioic acid[8]
- 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid[2][3]
- COOH-PEG2-COOH[4]

Physicochemical Properties

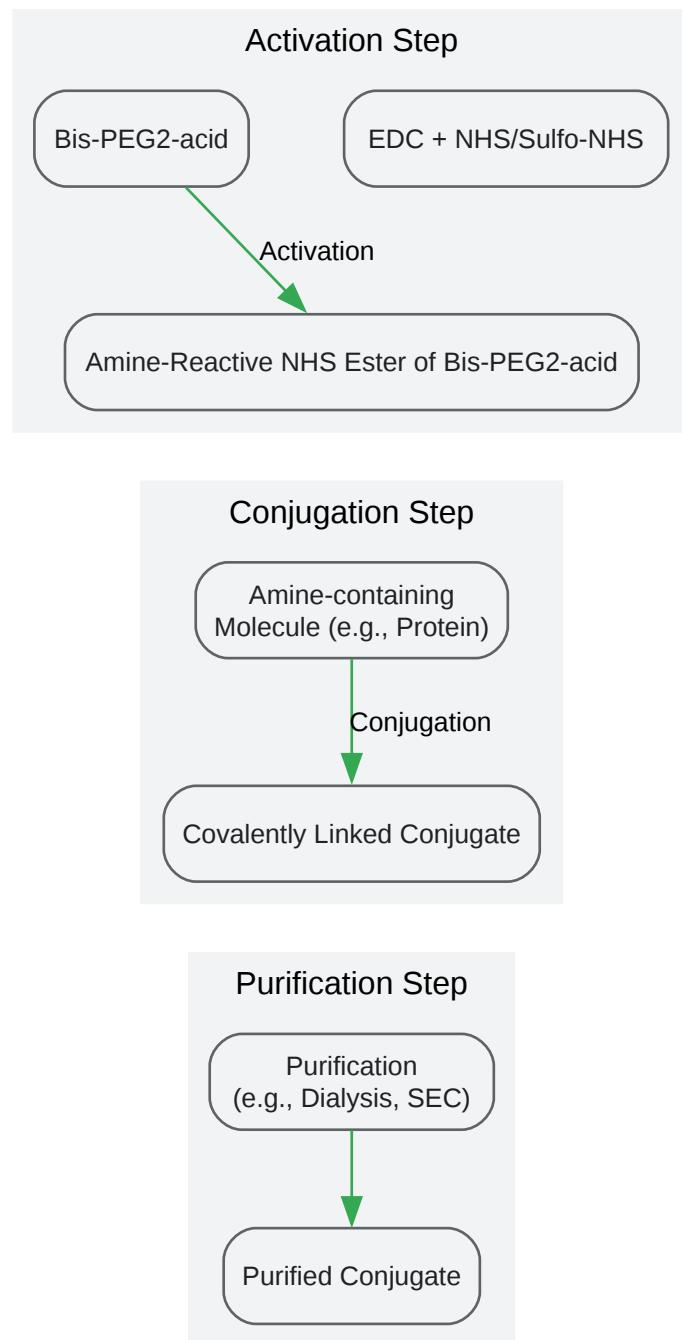
A summary of the key physicochemical properties of **Bis-PEG2-acid** is presented in the table below. These properties are crucial for designing and executing conjugation experiments, as well as for understanding the behavior of the resulting conjugates in biological systems.

Property	Value	References
Molecular Formula	C8H14O6	[2][4]
Molecular Weight	206.19 g/mol	[2][4][9]
CAS Number	19364-66-0	[2][4][10]
Appearance	White to off-white solid	[10]
Melting Point	66 °C	[4]
Boiling Point	407.1 ± 35.0 °C (Predicted)	[4]
Density	1.0869 g/cm³ (at 4 °C)	[4]
pKa	3.97 ± 0.10 (Predicted)	[4]
Solubility	Soluble in water, DMF, DMSO	[4][11]

Applications in Research and Drug Development

The bifunctional nature of **Bis-PEG2-acid** makes it a versatile tool for a variety of applications, primarily centered around the covalent linkage of biomolecules.

- Bioconjugation: **Bis-PEG2-acid** is extensively used to conjugate proteins, peptides, antibodies, and other biomolecules.[1][3] The resulting conjugates can be used for various purposes, including immunoassays, affinity chromatography, and targeted drug delivery.


- Drug Delivery: By linking a therapeutic agent to a targeting moiety (e.g., an antibody), **Bis-PEG2-acid** can be used to create antibody-drug conjugates (ADCs).[\[2\]](#) The hydrophilic PEG spacer can improve the pharmacokinetic profile of the drug.[\[7\]](#)
- PROTAC Synthesis: **Bis-PEG2-acid** serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)[\[10\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[\[10\]](#)
- Surface Modification: The carboxylic acid groups can be used to modify surfaces, such as nanoparticles or microplates, to introduce a hydrophilic layer and provide functional groups for further immobilization of biomolecules.[\[6\]](#)

Core Reactivity: Amide Bond Formation

The primary application of **Bis-PEG2-acid** relies on the reaction of its terminal carboxylic acid groups with primary amines to form stable amide bonds. This reaction is typically facilitated by the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[\[2\]](#)[\[4\]](#)[\[5\]](#)

The role of EDC is to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This two-step process, often performed in a single pot, increases the efficiency of the conjugation reaction and reduces the likelihood of side reactions.

General Workflow for Amine Conjugation using Bis-PEG2-acid

[Click to download full resolution via product page](#)

Caption: Workflow for amine conjugation using **Bis-PEG2-acid**.

Experimental Protocols

The following is a general protocol for the conjugation of a protein to another amine-containing molecule using **Bis-PEG2-acid** as a crosslinker. This protocol should be optimized for the specific molecules being conjugated.

Two-Step EDC/NHS Crosslinking Protocol

Materials:

- **Bis-PEG2-acid**
- Protein to be modified (Protein 1)
- Amine-containing molecule to be conjugated (Molecule 2)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

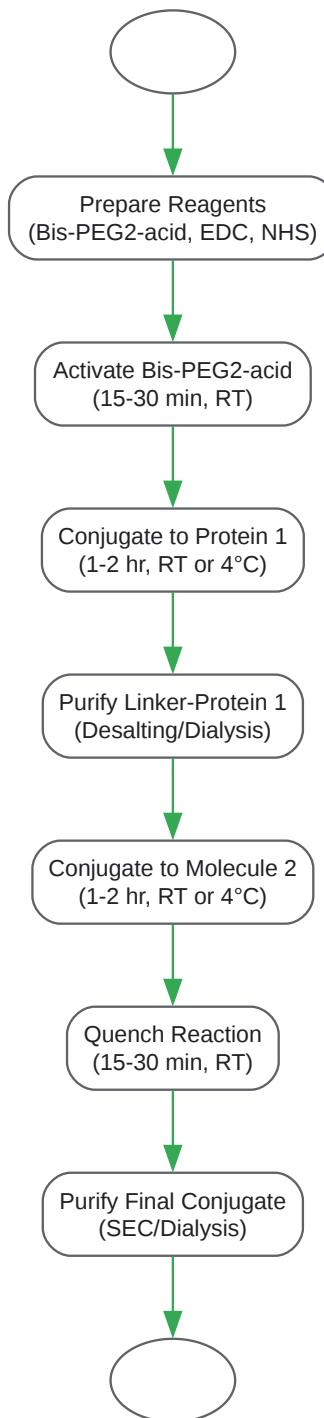
Procedure:

Part A: Activation of **Bis-PEG2-acid**

- Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare stock solutions of **Bis-PEG2-acid**, EDC, and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in Activation Buffer immediately before use.
- Reaction Setup: In a microcentrifuge tube, dissolve **Bis-PEG2-acid** in Activation Buffer to a final concentration of 1-10 mM.

- Activation: Add EDC and NHS/Sulfo-NHS to the **Bis-PEG2-acid** solution. A molar excess (typically 1.5-2 fold) of EDC and NHS over **Bis-PEG2-acid** is recommended.
- Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step generates the amine-reactive NHS ester of **Bis-PEG2-acid**.

Part B: Conjugation to Protein 1

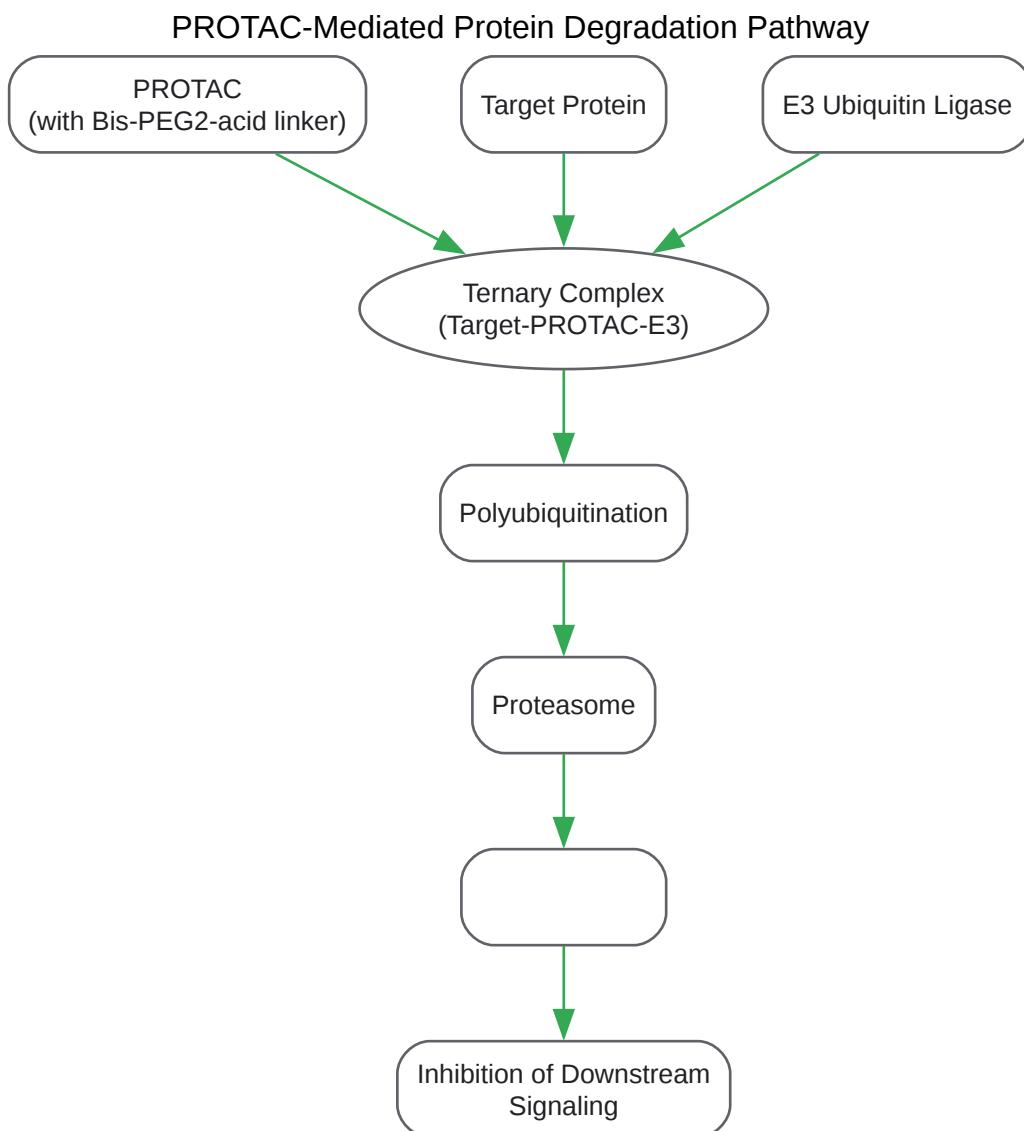

- Buffer Exchange (Optional): If desired, the activated **Bis-PEG2-acid** can be purified from excess EDC and NHS byproducts using a desalting column equilibrated with Activation Buffer.
- Protein Preparation: Ensure Protein 1 is in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Conjugation: Add the activated **Bis-PEG2-acid** solution to the Protein 1 solution. The molar ratio of the linker to the protein should be optimized to achieve the desired degree of labeling.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Part C: Conjugation to Molecule 2 and Purification

- Buffer Exchange: Remove excess, unreacted **Bis-PEG2-acid** linker from the modified Protein 1 using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer (pH 7.2-8.0).
- Second Conjugation: Add Molecule 2 to the purified, linker-modified Protein 1. The optimal molar ratio will depend on the specific molecules.
- Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining amine-reactive groups. Incubate for 15-30 minutes.

- Purification: Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate method such as size-exclusion chromatography or dialysis.

Experimental Workflow for Protein-Molecule Conjugation



[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow diagram.

Signaling Pathways and Logical Relationships

While **Bis-PEG2-acid** itself is not directly involved in signaling pathways, its application in creating tools like PROTACs has significant implications for modulating cellular signaling. A PROTAC utilizing a **Bis-PEG2-acid** linker can induce the degradation of a target protein, thereby inhibiting its downstream signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. bocsci.com [bocsci.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- To cite this document: BenchChem. [Bis-PEG2-acid: A Technical Guide to Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667458#bis-peg2-acid-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com